1-Propyl-1H-benzimidazol-5-amine hydrochloride

Description

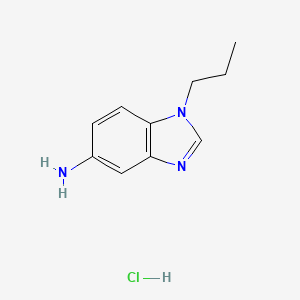

Molecular Formula: C₁₀H₁₄ClN₃

Molar Mass: 211.69 g/mol

Structure: A benzimidazole core (bicyclic aromatic system with two nitrogen atoms) substituted with a propyl group at the 1-position and an amine group at the 5-position, forming a hydrochloride salt.

Key Properties:

- The hydrochloride salt enhances solubility in polar solvents.

Properties

IUPAC Name |

1-propylbenzimidazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;/h3-4,6-7H,2,5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFAWNBDPQWKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Propyl-1H-benzimidazol-5-amine hydrochloride typically involves the condensation of o-phenylenediamine with propylamine under acidic conditions, followed by cyclization to form the benzimidazole ring. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-Propyl-1H-benzimidazol-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Scientific Research Applications

Pharmacological Applications

Antiviral Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 1-propyl-1H-benzimidazol-5-amine hydrochloride, in antiviral therapies. Benzimidazole compounds have demonstrated significant activity against various viruses, including Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV). For instance, certain derivatives exhibited EC50 values in the nanomolar range against HCV, indicating potent antiviral properties .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A series of benzimidazole derivatives were synthesized and tested for their efficacy against human cancer cell lines such as A-549 and HepG2. Some compounds showed comparable potency to established chemotherapeutics like doxorubicin, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

In addition to antiviral and anticancer activities, this compound has been evaluated for anti-inflammatory effects. Studies have reported that certain benzimidazole derivatives exhibit significant inhibition of nitric oxide production and cyclooxygenase activity, which are critical pathways in inflammatory responses. For example, compounds derived from benzimidazole structures demonstrated IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .

Case Study 1: Antiviral Activity Against HCV

A study conducted by Henderson et al. synthesized a series of benzimidazole analogues and evaluated their inhibitory effects on HCV non-structural protein 5A (NS5A). Among these, certain derivatives displayed EC50 values as low as 0.007 nM against genotype 1b of HCV, showcasing the potential for developing effective antiviral therapies based on this compound class .

Case Study 2: Anticancer Activity

In a comparative study on the cytotoxic effects of various benzimidazole derivatives on cancer cell lines, compound 129 exhibited significant inhibition of cell proliferation in HepG2 cells with an IC50 value lower than that of standard treatments. This suggests that modifications to the benzimidazole structure could enhance anticancer efficacy .

Case Study 3: Anti-inflammatory Properties

Research by Li et al. assessed a series of benzimidazole derivatives for their anti-inflammatory activity. One compound, with an IC50 value of 0.86 µM for nitric oxide production inhibition, was found to be more effective than ibuprofen at similar doses. This highlights the therapeutic potential of benzimidazole derivatives in managing inflammatory diseases .

Data Tables

Mechanism of Action

The mechanism of action of 1-Propyl-1H-benzimidazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring structure allows it to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine Hydrochloride

Molecular Formula: Not explicitly stated (estimated: C₈H₁₄ClN₃). Structure: Pyrazole ring (monocyclic, two adjacent nitrogen atoms) with a cyclopropylethyl group at the 1-position and an amine at the 5-position. Comparison:

5-Propyl-1H-pyrazol-3-amine Hydrochloride

Molecular Formula : C₆H₁₂ClN₃ (estimated).

Structure : Pyrazole with a propyl group at the 1-position and an amine at the 3-position.

Comparison :

5-(Propylthio)-1H-benzimidazol-2-amine

Molecular Formula : C₁₀H₁₃N₃S (estimated).

Structure : Benzimidazole with a propylthio (-S-propyl) group at the 5-position and an amine at the 2-position.

Comparison :

1-Benzyl-1H-benzimidazol-5-amine Trihydrochloride

Molecular Formula : C₁₄H₁₃N₃·3HCl (molar mass ~298.16 g/mol).

Structure : Benzimidazole with a benzyl group at the 1-position and an amine at the 5-position, as a trihydrochloride salt.

Comparison :

- Substituent : Benzyl (aromatic, bulky) vs. propyl (aliphatic, flexible). Benzyl groups may improve binding to hydrophobic pockets in proteins.

- Salt Form : Trihydrochloride increases solubility but may introduce hygroscopicity challenges .

Commercial Availability and Challenges

- Discontinuation Note: Several analogs (e.g., 1-propyl-1H-benzimidazol-5-amine dihydrochloride) are marked as discontinued, indicating synthesis scalability or stability issues .

Biological Activity

1-Propyl-1H-benzimidazol-5-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H12ClN3

- Molecular Weight : 215.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can modulate enzyme activity and receptor signaling pathways, leading to therapeutic effects. The compound may act through:

- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.

- Receptor Modulation : Altering receptor activity that affects cellular signaling.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including HeLa and Jurkat cells. Mechanistic insights reveal that the compound leads to mitochondrial depolarization and increased reactive oxygen species (ROS) production, which are critical in triggering apoptotic pathways .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses both antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values indicate effective inhibition against a range of pathogens, including Gram-positive and Gram-negative bacteria .

3. Anticholinesterase Activity

Recent evaluations have highlighted the potential of this compound as an anticholinesterase agent. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease, where acetylcholine levels are disrupted .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications at specific positions on the benzimidazole ring can significantly influence its potency:

| Position | Modification Type | Effect on Activity |

|---|---|---|

| 1 | Alkyl substitution | Enhanced binding affinity to targets |

| 5 | Amino group | Increased antitumor efficacy |

Case Studies and Research Findings

Several studies have documented the biological effects and therapeutic potential of this compound:

- Antitumor Effects : A study conducted on HeLa cells identified that treatment with this compound resulted in significant apoptosis, characterized by increased ROS levels and activation of caspase pathways .

- Antimicrobial Evaluation : In a comprehensive assessment, the compound demonstrated potent antimicrobial activity against various strains, with MIC values indicating effectiveness comparable to standard antibiotics .

- Neuroprotective Potential : Investigations into its anticholinesterase properties revealed promising results, suggesting potential applications in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-propyl-1H-benzimidazol-5-amine hydrochloride, and how can purity be validated?

- Methodology :

- Synthesis : Use nucleophilic substitution or reductive amination to introduce the propyl group. For example, alkylation of benzimidazole precursors with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient).

- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) and ¹H/¹³C NMR (DMSO-d₆, δ 1.0–1.5 ppm for propyl CH₃) .

Q. How can structural elucidation of this compound be performed to distinguish it from analogous benzimidazole derivatives?

- Methodology :

- X-ray crystallography : Resolve crystal structure to confirm substitution patterns (e.g., propyl vs. methyl groups) .

- Mass spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- Vibrational spectroscopy : Compare experimental IR bands (e.g., N-H stretch at ~3400 cm⁻¹) with DFT-calculated spectra .

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in catalytic or pharmacological applications?

- Methodology :

- Computational studies : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO/LUMO distributions and predict sites for electrophilic/nucleophilic attack .

- Experimental validation : Conduct Hammett analysis to correlate substituent effects with reaction rates (e.g., Suzuki coupling at the benzimidazole C2 position) .

Q. What strategies resolve discrepancies in NMR data when characterizing this compound in polar vs. nonpolar solvents?

- Methodology :

- Solvent titration : Acquire ¹H NMR in DMSO-d₆ and CDCl₃ to assess hydrogen bonding effects on chemical shifts (e.g., amine proton deshielding in polar solvents).

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., propyl group rotation barriers) .

Q. How can intermolecular interactions (e.g., π-stacking, hydrogen bonding) be quantified to explain crystallization behavior?

- Methodology :

- Crystal packing analysis : Use Mercury software to calculate intermolecular distances and angles from XRD data .

- Thermodynamic profiling : Measure solubility in solvent mixtures (e.g., ethanol/water) to correlate with hydrogen-bond acceptor/donor ratios .

Q. What analytical approaches differentiate degradation products under oxidative stress conditions?

- Methodology :

- Forced degradation : Expose the compound to H₂O₂ (3% v/v, 40°C) and monitor via LC-MS/MS.

- Pathway identification : Compare fragmentation patterns with reference standards (e.g., N-oxide or ring-opened derivatives) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility reports in aqueous vs. organic phases?

- Methodology :

- Phase-solubility diagrams : Measure solubility in buffered solutions (pH 1–10) and correlate with protonation states (pKa determination via UV-Vis titration) .

- Partition coefficients : Calculate logP values (shake-flask method) to rationalize discrepancies .

Q. What causes variability in biological assay results (e.g., IC₅₀) across studies, and how can it be mitigated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.